Agn-PC-0NA3OH

Description

However, this is speculative. No structural, synthetic, or functional data are provided in the sources.

Properties

CAS No. |

188983-33-7 |

|---|---|

Molecular Formula |

C17H36N2OSSi |

Molecular Weight |

344.6 g/mol |

IUPAC Name |

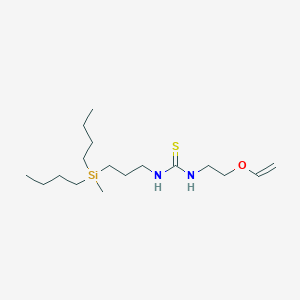

1-[3-[dibutyl(methyl)silyl]propyl]-3-(2-ethenoxyethyl)thiourea |

InChI |

InChI=1S/C17H36N2OSSi/c1-5-8-14-22(4,15-9-6-2)16-10-11-18-17(21)19-12-13-20-7-3/h7H,3,5-6,8-16H2,1-2,4H3,(H2,18,19,21) |

InChI Key |

BUUDEBXKMWVPFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](C)(CCCC)CCCNC(=S)NCCOC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0NA3OH typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reduction of silver nitrate (AgNO3) using a reducing agent such as hydrogen peroxide (H2O2) in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP). The reaction conditions, including temperature, pH, and concentration of reactants, play a crucial role in determining the size and shape of the resulting nanoparticles .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction parameters are meticulously controlled to ensure consistency and quality. The use of advanced techniques such as microwave-assisted synthesis and hydrothermal methods can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0NA3OH undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.

Reduction: The reduction of this compound is commonly achieved using reducing agents like sodium borohydride (NaBH4) in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound may yield silver oxide (Ag2O), while reduction reactions typically produce elemental silver (Ag) nanoparticles .

Scientific Research Applications

Agn-PC-0NA3OH has a wide range of scientific research applications due to its unique properties:

Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and environmental remediation.

Biology: this compound exhibits antimicrobial properties, making it useful in the development of antibacterial agents and wound healing applications.

Medicine: The compound is explored for its potential in drug delivery systems and cancer therapy due to its ability to target specific cells and tissues.

Industry: This compound is utilized in the production of conductive inks, coatings, and sensors due to its excellent electrical conductivity and stability

Mechanism of Action

The mechanism of action of Agn-PC-0NA3OH involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific proteins and enzymes, thereby inhibiting their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects. The molecular pathways involved in these actions include the generation of reactive oxygen species (ROS) and the induction of apoptosis in target cells .

Comparison with Similar Compounds

Key Limitations :

- Structural Data: No crystallographic, spectroscopic, or reactivity data are provided.

Research Findings and Data Gaps

The evidence highlights critical gaps:

discusses chemical regulations but contains unreadable text, making it unusable.

Machine Learning Papers (1–5) : Irrelevant to chemical comparisons.

Recommendations for Further Research

To address this knowledge gap, the following steps are advised:

Access Specialized Databases : Search platforms like SciFinder, Reaxys, or PubMed for peer-reviewed studies on "this compound."

Synthetic Chemistry Literature : Investigate silver-phosphine complexes or nitro/hydroxyl-containing ligands.

Regulatory Documents : Re-examine with corrected encoding to determine if it contains relevant data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.